molecular formula C13H10F3N3O3 B1417510 Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate CAS No. 77195-47-2

Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

Cat. No. B1417510
CAS RN: 77195-47-2
M. Wt: 313.23 g/mol
InChI Key: PLGOJTPZTDJCNH-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a hydroxy group, a phenyl ring, and an ethyl carboxylate group. The phenyl ring is further substituted with a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazine ring, which is a heterocyclic ring containing alternating carbon and nitrogen atoms. The hydroxy, carboxylate, phenyl, and trifluoromethyl groups would all be attached to different carbon atoms on this ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the hydroxy and carboxylate groups could make the compound reactive towards bases and acids, respectively. The trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxy and carboxylate groups could increase its solubility in polar solvents. The trifluoromethyl group could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in this compound is significant in pharmaceutical chemistry. It can enhance the biological activity and metabolic stability of potential drug candidates. This compound could be used in the development of new drugs, particularly those targeting diseases where modulation of protein interactions or enzyme inhibition is crucial .

Agrochemical Research

In agrochemistry, such compounds are valuable for creating pesticides and herbicides with increased potency and selectivity. The presence of the trifluoromethyl group can lead to compounds that are more resistant to degradation in the environment, thus providing longer-lasting protection for crops .

Material Science

The unique electronic properties of the trifluoromethyl group can be exploited in material science. This compound could be used to synthesize novel materials with specific optical or electronic characteristics, potentially useful in the development of organic semiconductors or photovoltaic cells .

Catalysis

Catalysts containing trifluoromethyl groups can exhibit enhanced reactivity and selectivity. This compound might be used to design new catalysts for chemical reactions that are important in industrial processes, such as the synthesis of complex organic molecules .

Biological Studies

Compounds like Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate can be used as probes in biological systems to study protein interactions, enzyme activities, or cellular processes. They can help in understanding the underlying mechanisms of diseases at a molecular level .

Diagnostic Imaging

The compound’s chemical structure could be modified to create contrast agents for medical imaging techniques such as MRI or PET scans. The trifluoromethyl group could improve the agent’s properties, such as its half-life in the body or its ability to target specific tissues .

Environmental Chemistry

Research into the environmental fate of trifluoromethyl-containing compounds is essential. This compound could be studied to understand its breakdown products and their impact on ecosystems, contributing to safer chemical design practices .

Synthetic Organic Chemistry

This compound can serve as a building block in synthetic organic chemistry, enabling the creation of a wide array of structurally diverse molecules. Its reactivity can be harnessed to develop new synthetic routes for complex organic molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the wide range of activities exhibited by other triazine-containing compounds, this compound could have potential applications in various fields, including medicine and agriculture .

Mechanism of Action

properties

IUPAC Name

ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3/c1-2-22-12(21)9-11(20)17-10(19-18-9)7-4-3-5-8(6-7)13(14,15)16/h3-6H,2H2,1H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGOJTPZTDJCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(NC1=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363162
Record name AG-H-08496
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

CAS RN

77195-47-2
Record name AG-H-08496
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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